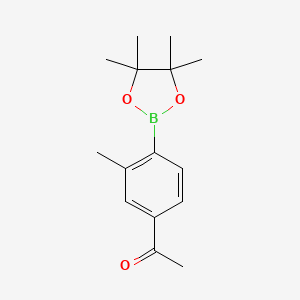

4-Acetyl-2-methylphenylboronic acid pinacol ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21BO3/c1-10-9-12(11(2)17)7-8-13(10)16-18-14(3,4)15(5,6)19-16/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDASTGOIWOBHGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Acetyl-2-methylphenylboronic acid pinacol ester chemical properties

An In-depth Technical Guide to 4-Acetyl-2-methylphenylboronic acid pinacol ester

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No: 1321848-43-4) is a highly functionalized organoboron compound that has emerged as a valuable intermediate in organic synthesis.[1] Its unique structure, featuring a reactive boronic ester for cross-coupling, an acetyl group for further derivatization, and a methyl group for steric and electronic influence, makes it a strategic building block for constructing complex molecular architectures. Boronic esters, in general, are lauded for their stability, low toxicity, and versatile reactivity, serving as indispensable tools in both academic research and industrial applications, particularly in the pharmaceutical sector for drug discovery and development.[2][3]

The pinacol ester moiety offers a significant advantage over the corresponding free boronic acid by enhancing stability towards air and moisture, which simplifies handling, purification, and storage.[4][5] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of this compound, tailored for researchers, chemists, and drug development professionals.

Section 1: Physicochemical and Spectroscopic Profile

The physical and chemical properties of a reagent are fundamental to its successful application in synthesis. This compound is typically a white to off-white solid at room temperature.[1] A summary of its key physicochemical properties is presented below.

| Property | Value | Reference |

| CAS Number | 1321848-43-4 | [1] |

| Molecular Formula | C₁₅H₂₁BO₃ | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 377.8 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

| Flash Point | 182.3 ± 25.9 °C | [1] |

| Refractive Index | 1.499 | [1] |

Spectroscopic Signatures

While a specific experimental spectrum for this exact molecule is not publicly available, its structure allows for predictable spectroscopic characteristics based on analogous compounds.[6]

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the twelve equivalent protons of the pinacol group. The aromatic protons would appear as multiplets or distinct doublets and singlets in the downfield region (~7.0-8.0 ppm). The acetyl methyl protons would be a sharp singlet around 2.5 ppm, the aromatic methyl singlet would be slightly upfield, and the pinacol methyl groups would present as a characteristic sharp singlet at approximately 1.35 ppm.[6]

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the acetyl group (~198 ppm), multiple aromatic carbons (including the carbon attached to the boron atom, which is often broad or of lower intensity), the aromatic and acetyl methyl carbons, the quaternary carbons of the pinacol group, and the boronate ester carbons (~84 ppm).[6]

-

Mass Spectrometry (MS): Mass spectral analysis would confirm the molecular weight, with the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ readily identifiable.

-

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a strong carbonyl (C=O) stretching band from the acetyl group around 1680 cm⁻¹, C-H stretching bands for aromatic and aliphatic protons, and B-O stretching bands characteristic of the pinacol ester.

Section 2: Synthesis and Purification

Arylboronic acid pinacol esters are commonly synthesized through two primary routes: the esterification of a pre-existing boronic acid or the direct borylation of an aryl halide (Miyaura borylation).[5][7] The most direct synthesis for this specific molecule involves the esterification of 4-acetyl-2-methylphenylboronic acid with pinacol.

Caption: General workflow for synthesis via esterification.

Experimental Protocol: Synthesis via Esterification

This protocol is a representative procedure based on general methods for arylboronic ester synthesis.[6][7]

-

Reaction Setup: To a solution of pinacol (1.2 equivalents) in anhydrous diethyl ether (Et₂O) or toluene in a round-bottom flask, add 4-acetyl-2-methylphenylboronic acid (1.0 equivalent). For dehydration, anhydrous magnesium sulfate (MgSO₄) can be added.

-

Reaction Execution: Stir the mixture at room temperature overnight. The progress can be monitored by Thin Layer Chromatography (TLC) to observe the consumption of the starting boronic acid.

-

Workup: Upon completion, filter the reaction mixture to remove any solids (like MgSO₄). Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes (e.g., 5% to 20% EtOAc) is typically effective for isolating the desired pinacol ester.

-

Characterization: The pure fractions are combined, and the solvent is evaporated to yield this compound as a solid. The product should be characterized by NMR and MS to confirm its identity and purity.

Section 3: Chemical Reactivity and Mechanistic Insights

The utility of this compound is dominated by its participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[8][9] This reaction is one of the most powerful methods for forming carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures.[9]

The Suzuki-Miyaura Coupling Mechanism

The catalytic cycle is a well-established sequence of three main steps: oxidative addition, transmetalation, and reductive elimination.[9] The base is crucial for activating the boronic ester to form a more nucleophilic boronate species, which facilitates the key transmetalation step.[5]

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The pinacol ester is generally more stable than the corresponding boronic acid, reducing side reactions like protodeboronation, which is the undesired cleavage of the C-B bond.[8][10] This stability makes it an ideal reagent for complex, multi-step syntheses where the boronic acid functionality must endure various reaction conditions before the final coupling step.

Section 4: Applications in Research and Drug Development

The structural features of this compound make it a valuable precursor in medicinal chemistry.

-

Scaffold Construction: It is used to install the 4-acetyl-2-methylphenyl moiety onto various heterocyclic or aromatic cores via Suzuki coupling. This is a common strategy for exploring structure-activity relationships (SAR) in drug discovery programs.[3]

-

Late-Stage Functionalization: The stability of the boronic ester allows it to be carried through several synthetic steps, with the C-C bond formation occurring late in the synthesis. This approach is highly efficient for creating analogues of a lead compound.[8]

-

Further Derivatization: The acetyl group serves as a versatile chemical handle. It can be reduced to an alcohol, converted to an oxime, or used in condensation reactions to build more complex side chains, further expanding the chemical diversity accessible from this single building block.

The C(sp²)-C(sp³) variant of the Suzuki coupling, which is of growing interest to the pharmaceutical industry for creating more three-dimensional and "drug-like" molecules, also benefits from stable and reliable boronic ester reagents.[11]

Section 5: Experimental Protocols - The Suzuki-Miyaura Coupling

The following is a general, self-validating protocol for the cross-coupling of this compound with a generic aryl bromide.

Caption: Experimental workflow for a Suzuki-Miyaura coupling.

Step-by-Step Methodology

-

Reagent Preparation: In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 ratio). The presence of water can facilitate the hydrolysis of the ester to the active boronic acid in situ.[10]

-

Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS until the starting aryl halide is consumed.

-

Aqueous Workup: After cooling to room temperature, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Section 6: Handling, Storage, and Safety

As a laboratory chemical, this compound requires careful handling. While a specific safety data sheet (SDS) is not widely available, data from analogous boronic esters provide essential guidance.[12][13]

-

Hazard Statements: Similar compounds are often classified as harmful if swallowed, in contact with skin, or inhaled.[12] They may also cause skin and eye irritation.[13]

-

Precautionary Measures:

-

Handle only in a well-ventilated area, preferably within a chemical fume hood.[12]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves (e.g., nitrile), and a lab coat.[13][14]

-

Avoid breathing dust. Minimize dust generation during handling.[14]

-

Wash hands thoroughly after handling.[12]

-

-

Storage: Store in a tightly sealed container in a cool, dry place away from moisture and oxidizing agents.[13] Storing under an inert atmosphere (e.g., argon or nitrogen) can further prolong its shelf life by preventing hydrolysis.

By adhering to these guidelines, researchers can safely and effectively utilize this versatile reagent in their synthetic endeavors.

Section 7: References

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Boronic esters. Retrieved from [Link]

-

Thomas, S. P., et al. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. (n.d.). Representative Suzuki coupling reaction and hydrolysis products. Retrieved from [Link]

-

Fisher Scientific. (2023). Safety Data Sheet: 2-Amino-4-methylphenylboronic acid pinacol ester. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Suzuki-Miyaura Cross–Couplings of Secondary Benzylic and Allylic Boronic Esters Supplemental Information. Retrieved from [Link]

-

Soares, J. X., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. Retrieved from [Link]

-

Sandford, C., & Aggarwal, V. K. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

IndiaMART. (n.d.). 4 Methylphenylboronic Acid Pinacol Ester. Retrieved from [Link]

-

Thomas, A. A., et al. (2020). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. Retrieved from [Link]

-

Murphy, C. L. W. (2012). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. Retrieved from [Link]

-

Google Patents. (2013). Synthesis of boronic esters and boronic acids using grignard reagents. Retrieved from

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 6. rsc.org [rsc.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. keyorganics.net [keyorganics.net]

- 13. tcichemicals.com [tcichemicals.com]

- 14. aksci.com [aksci.com]

Technical Guide: Spectroscopic Characterization of 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Acetyl-2-methylphenylboronic acid pinacol ester, a key building block in modern organic synthesis, particularly in the realm of drug discovery and materials science. While direct experimental spectra for this specific compound are not widely available in the public domain, this document leverages established spectroscopic principles and data from closely related analogs to present a detailed prediction and interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, a robust, field-proven protocol for its synthesis and purification is provided, ensuring researchers can confidently prepare and characterize this valuable reagent.

Introduction: The Versatility of a Substituted Phenylboronic Acid Pinacol Ester

This compound, with CAS number 1321848-43-4 and molecular formula C₁₅H₂₁BO₃, belongs to the versatile class of arylboronic acid pinacol esters. These compounds are celebrated for their stability, ease of handling, and exceptional performance as coupling partners in Suzuki-Miyaura cross-coupling reactions. The presence of three distinct functional handles—the boronic ester for carbon-carbon bond formation, the acetyl group for further derivatization, and the methyl group for steric and electronic tuning—makes this molecule a highly sought-after intermediate in the synthesis of complex organic molecules.

Understanding the spectroscopic signature of this compound is paramount for confirming its identity, assessing its purity, and ensuring the success of subsequent synthetic transformations. This guide provides the foundational knowledge for researchers to confidently utilize this reagent in their work.

Molecular Structure and Key Features

To fully appreciate the spectral data, it is essential to understand the molecular architecture of this compound.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. Based on data from analogous compounds, a detailed prediction of the ¹H and ¹³C NMR spectra of the title compound in CDCl₃ is presented below.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the pinacol methyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.8 - 7.7 | d | 1H | Ar-H | Aromatic proton ortho to the boronic ester group. |

| ~7.6 | d | 1H | Ar-H | Aromatic proton ortho to the acetyl group and meta to the boronic ester. |

| ~7.3 | s | 1H | Ar-H | Aromatic proton between the methyl and acetyl groups. |

| ~2.6 | s | 3H | -C(O)CH ₃ | Protons of the acetyl methyl group, deshielded by the adjacent carbonyl. |

| ~2.5 | s | 3H | Ar-CH ₃ | Protons of the aromatic methyl group. |

| ~1.35 | s | 12H | -C(CH ₃)₂ | Equivalent protons of the four methyl groups on the pinacol ring. |

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on all the unique carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~198 | C =O | Carbonyl carbon of the acetyl group. |

| ~145 | Ar-C -CH₃ | Aromatic carbon attached to the methyl group. |

| ~138 | Ar-C -C(O)CH₃ | Aromatic carbon attached to the acetyl group. |

| ~135 | Ar-C H | Aromatic methine carbon ortho to the boronic ester. |

| ~130 | Ar-C H | Aromatic methine carbon ortho to the acetyl group. |

| ~128 | Ar-C H | Aromatic methine carbon between the methyl and acetyl groups. |

| ~130 (broad) | Ar-C -B | Aromatic carbon attached to the boron atom, often broadened due to quadrupolar relaxation of the boron nucleus. |

| ~84 | C -(CH₃)₂ | Quaternary carbons of the pinacol ring. |

| ~27 | -C (O)CH₃ | Acetyl methyl carbon. |

| ~25 | -C(C H₃)₂ | Pinacol methyl carbons. |

| ~22 | Ar-C H₃ | Aromatic methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the key functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |

| ~2980-2920 | Medium-Strong | C-H stretch | Aliphatic (methyl and pinacol) |

| ~1685 | Strong | C=O stretch | Aryl ketone |

| ~1600, ~1480 | Medium | C=C stretch | Aromatic ring |

| ~1360 | Strong | B-O stretch | Boronic ester |

| ~1140 | Strong | C-O stretch | Pinacol ester |

The strong absorption at approximately 1685 cm⁻¹ is a definitive indicator of the acetyl group's carbonyl functionality. The prominent B-O stretching vibration around 1360 cm⁻¹ is characteristic of the boronic ester moiety.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of the molecule, further confirming its structure.

-

Expected Molecular Ion (M⁺): m/z = 260.14 (corresponding to the molecular formula C₁₅H₂₁BO₃)

Plausible Fragmentation Pathway:

Electron ionization (EI) would likely lead to the following key fragmentation patterns:

-

Loss of a methyl group (-CH₃): [M - 15]⁺, m/z = 245

-

Loss of the acetyl group (-C(O)CH₃): [M - 43]⁺, m/z = 217

-

Cleavage of the pinacol group: Fragmentation of the dioxaborolane ring can lead to various smaller fragments.

Experimental Protocols

This section outlines a reliable, step-by-step methodology for the synthesis and characterization of this compound.

Synthesis Workflow

Figure 2: A generalized workflow for the synthesis of the title compound.

Step-by-Step Synthesis Procedure

This procedure is adapted from established methods for the synthesis of arylboronic acids and their subsequent esterification.[1]

Part A: Synthesis of 4-Acetyl-2-methylphenylboronic Acid

-

Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Add a solution of 4-bromo-3-methylacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings. The reaction mixture should be gently heated to initiate the formation of the Grignard reagent, after which the addition should be controlled to maintain a gentle reflux.

-

Borylation: Cool the freshly prepared Grignard reagent to -78 °C in a dry ice/acetone bath. Add a solution of triisopropyl borate (1.5 eq) in anhydrous THF dropwise, maintaining the temperature below -70 °C.

-

Hydrolysis: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) until the aqueous layer is acidic.

-

Work-up and Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-Acetyl-2-methylphenylboronic acid.

Part B: Pinacol Esterification

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve the crude 4-Acetyl-2-methylphenylboronic acid (1.0 eq) and pinacol (1.1 eq) in toluene.

-

Esterification: Heat the mixture to reflux and collect the water in the Dean-Stark trap. The reaction is typically complete when no more water is collected.

-

Purification: Cool the reaction mixture and remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.

Sample Preparation for Spectroscopic Analysis

-

NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃).

-

IR Spectroscopy: Acquire the spectrum using a thin film on a salt plate (if the compound is an oil) or as a KBr pellet (if it is a solid).

-

Mass Spectrometry: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) for analysis by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), or directly introduce a solid sample for electron ionization (EI) analysis.

Conclusion: A Reliable Roadmap for Researchers

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. By leveraging data from analogous structures, researchers are equipped with the necessary information to interpret the ¹H NMR, ¹³C NMR, IR, and MS data of this important synthetic building block. The detailed experimental protocol offers a reliable method for its preparation, empowering scientists in their pursuit of novel molecules for drug discovery and materials science. The principles and methodologies outlined herein underscore the importance of a thorough spectroscopic characterization in modern chemical research.

References

- Guidechem. This compound 1321848-43-4. (Accessed December 10, 2023).

- PubChem. 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone. (Accessed December 10, 2023).

- Chao, J., et al. A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities2004, 20 (6), 734-737.

- NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. (Accessed December 10, 2023).

-

PubChem. 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one. Available at: [Link].

-

A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Available at: [Link].

-

NIST Chemistry WebBook. Ethanone, 1-(4-methylphenyl)-. Available at: [Link].

Sources

An In-Depth Technical Guide to 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester: Synthesis, Properties, and Applications in Modern Drug Discovery

For Immediate Release

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of 4-Acetyl-2-methylphenylboronic acid pinacol ester, a versatile building block in modern organic synthesis, particularly within the realm of pharmaceutical research and development. This document will cover its fundamental properties, synthesis, and critical applications, with a focus on its role in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Functionalized Arylboronic Esters

In the landscape of medicinal chemistry and drug discovery, the efficient construction of complex molecular architectures is paramount. Arylboronic acids and their pinacol esters have emerged as indispensable tools for carbon-carbon bond formation due to their stability, functional group tolerance, and relatively low toxicity.[1] this compound, with its strategically placed acetyl and methyl groups, offers medicinal chemists a valuable scaffold for creating novel pharmaceutical candidates. The acetyl group can serve as a handle for further derivatization or as a key pharmacophoric element, while the methyl group can influence the molecule's conformation and metabolic stability.

Core Compound Profile

Chemical Name: this compound CAS Number: 1321848-43-4[2] Molecular Formula: C₁₅H₂₁BO₃[2] Molecular Weight: 260.14 g/mol [2]

Physical and Chemical Properties

| Property | Value | Source(s) |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 377.8 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.0 ± 0.1 g/cm³ | [2] |

| Flash Point | 182.3 ± 25.9 °C | [2] |

| Refractive Index | 1.499 | [2] |

| Purity | Typically >97% | [2] |

Synthesis of this compound: The Miyaura Borylation

The most common and efficient method for synthesizing arylboronic acid pinacol esters is the Miyaura borylation reaction.[3] This palladium-catalyzed cross-coupling reaction typically involves an aryl halide and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[3] For the synthesis of this compound, the logical precursor is 4-bromo-3-methylacetophenone.

The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are the oxidative addition of the aryl bromide to the palladium(0) complex, followed by transmetalation with the diboron reagent and subsequent reductive elimination to yield the desired arylboronic acid pinacol ester and regenerate the palladium(0) catalyst.[4]

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Miyaura Borylation

The following is a representative protocol for the Miyaura borylation of an aryl bromide, which can be adapted for the synthesis of this compound from 4-bromo-3-methylacetophenone.

-

Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromo-3-methylacetophenone (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (KOAc, 3.0 equiv), and a palladium catalyst such as PdCl₂(dppf) (0.03 equiv).

-

Solvent Addition: Add a degassed solvent, such as 1,4-dioxane or DMSO.[5]

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 2-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.[5]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction.[1] This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis and is widely used in the pharmaceutical industry to construct biaryl scaffolds, which are prevalent in many drug molecules.[6]

The catalytic cycle of the Suzuki-Miyaura reaction involves three main steps: oxidative addition, transmetalation, and reductive elimination.[6]

Caption: The Suzuki-Miyaura cross-coupling reaction workflow and catalytic cycle.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following is a general protocol for a Suzuki-Miyaura coupling reaction using an arylboronic acid pinacol ester.

-

Reaction Setup: In a suitable reaction vessel, combine this compound (1.2 equiv), the desired aryl or heteroaryl halide (1.0 equiv), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃ with a phosphine ligand) (0.02-0.05 equiv).[7]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Reaction Execution: Heat the mixture under an inert atmosphere with vigorous stirring. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the coupling partners. Monitor the reaction's progress by an appropriate analytical method (TLC, LC-MS, or GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent and wash with water and brine to remove the base and inorganic byproducts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent in vacuo. The resulting crude product can be purified by techniques such as flash column chromatography or recrystallization to afford the desired biaryl product.[8]

Applications in Drug Discovery and Medicinal Chemistry

The use of functionalized phenylboronic acid pinacol esters like this compound is widespread in drug discovery. The ability to rapidly and efficiently synthesize libraries of biaryl compounds allows for the exploration of structure-activity relationships (SAR) to optimize lead compounds. The acetyl group on this particular building block can be involved in key binding interactions with biological targets, such as hydrogen bonding, or it can be a site for further chemical modification to fine-tune the compound's properties. Phenylboronic acids and their derivatives have been incorporated into a variety of therapeutic agents, including those with anticancer, anti-inflammatory, and antiviral activities.[9]

Conclusion

This compound is a valuable and versatile reagent for organic synthesis, particularly for the construction of complex biaryl structures through the Suzuki-Miyaura cross-coupling reaction. Its stability, reactivity, and the synthetic handles it provides make it an important tool for researchers and scientists in the pharmaceutical and agrochemical industries. This guide has provided a comprehensive overview of its properties, synthesis, and applications, offering a foundation for its effective use in the laboratory.

References

-

Iron-Catalyzed Miyaura Borylation of Aryl Chlorides and Triflates. Organic Letters. Available at: [Link]

-

Miyaura Borylations of Aryl Bromides in Water at Room Temperature. NIH Public Access. Available at: [Link]

-

Organic Chemistry Portal. Miyaura Borylation Reaction. Available at: [Link]

-

Qiu, D., et al. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available at: [Link]

-

Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

-

Boron Molecular. Buy 4-Acetylphenylboronic acid, pinacol ester. Available at: [Link]

-

Synthonix. 4-(Methoxycarbonyl)-2-methylphenylboronic Acid Pinacol Ester. Available at: [Link]

-

Pagliaro, M., et al. Clean and fast cross-coupling of aryl halides in one-pot. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

ResearchGate. Miyaura borylation. Available at: [Link]

-

PubChem. 4-Acetylphenylboronic acid. Available at: [Link]

-

Billingsley, K. L., & Buchwald, S. L. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. Organic Letters. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Phenylboronic Acids in Pharmaceutical Intermediates. Available at: [Link]

-

Rose-Hulman Institute of Technology. Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Available at: [Link]

-

Wang, J., et al. Direct Conversion of Arylamines to Pinacol Boronates: A Metal-Free Borylation Process. Angewandte Chemie International Edition. Available at: [Link]

-

Li, Y., et al. Advances in Phenylboronic Acid and Phenylboronic Ester-Based Responsive Systems for Precision Medicine. Biomaterials Science. Available at: [Link]

-

The Role of Boronic Acid Pinacol Esters in Modern Drug Discovery. Available at: [Link]

-

ResearchGate. Reagents and conditions: (a) variously substituted phenylboronic acid,... Available at: [Link]

-

Liu, J., et al. Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. Polymer Chemistry. Available at: [Link]

-

Boron Molecular. Buy 4-Methylphenylboronic acid, pinacol ester. Available at: [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Page loading... [guidechem.com]

- 3. Miyaura Borylation Reaction [organic-chemistry.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rose-hulman.edu [rose-hulman.edu]

- 9. Advances in phenylboronic acid and phenylboronic ester-based responsive systems for precision medicine - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Stability and Storage of 4-Acetyl-2-methylphenylboronic acid pinacol ester

Introduction: The Role and Importance of 4-Acetyl-2-methylphenylboronic acid pinacol ester in Modern Synthesis

This compound, a key building block in contemporary organic synthesis, has gained significant traction in the fields of medicinal chemistry and materials science. Its utility is primarily anchored in its capacity to participate in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone for the construction of carbon-carbon bonds, enabling the assembly of complex molecular architectures. The presence of the acetyl and methyl functionalities on the phenyl ring, combined with the versatile boronic ester group, makes this compound an attractive intermediate for the synthesis of a wide array of target molecules, including active pharmaceutical ingredients (APIs).

The pinacol ester form offers enhanced stability and better handling characteristics compared to the corresponding free boronic acid, making it a preferred reagent in multi-step synthetic sequences.[1] However, the integrity and purity of this reagent are paramount to ensure the reproducibility and success of these sensitive coupling reactions. A thorough understanding of its stability profile and optimal storage conditions is therefore not merely a matter of good laboratory practice but a critical factor in the successful outcome of research and development endeavors.

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound. It is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering insights into the compound's degradation pathways, best practices for handling and storage, and protocols for assessing its long-term stability.

Chemical and Physical Properties

A foundational understanding of the chemical and physical properties of this compound is essential for its proper handling and storage.

| Property | Value |

| Chemical Name | 1-[3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone |

| CAS Number | 131528-56-0 |

| Molecular Formula | C₁₅H₂₁BO₃ |

| Molecular Weight | 260.14 g/mol |

| Appearance | Typically a white to off-white solid |

Core Stability Profile and Key Degradation Pathways

The stability of this compound is influenced by several environmental factors, with moisture being the most critical. The primary degradation pathway for this and other arylboronic acid pinacol esters is hydrolysis.[2]

Hydrolysis: The Primary Degradation Route

The C-B bond in boronic esters is susceptible to cleavage by water, leading to the formation of the corresponding boronic acid (4-Acetyl-2-methylphenylboronic acid) and pinacol. This hydrolysis can be catalyzed by both acidic and basic conditions.[2] While the pinacol ester is generally more resistant to hydrolysis than other boronic esters due to steric hindrance, prolonged exposure to moisture will lead to degradation.[3]

The rate of hydrolysis is influenced by factors such as pH, temperature, and the presence of certain solvents. For instance, physiological pH can significantly accelerate the hydrolysis of phenylboronic pinacol esters.

Caption: Primary hydrolytic degradation pathway.

Oxidation

The carbon-boron bond can also be susceptible to oxidation, particularly in the presence of strong oxidizing agents or prolonged exposure to air.[2] This can lead to the formation of phenolic byproducts. While pinacol esters offer some protection against oxidation compared to free boronic acids, this pathway should be considered, especially under harsh conditions.[3]

Thermal Stability

Arylboronic acid pinacol esters are generally thermally stable at ambient and refrigerated temperatures. However, elevated temperatures can accelerate the rate of hydrolysis, especially in the presence of moisture.[2]

Recommended Storage and Handling Protocols

To maintain the integrity and purity of this compound, strict adherence to proper storage and handling procedures is crucial.

Optimal Storage Conditions

Based on the stability profile and supplier recommendations for analogous compounds, the following storage conditions are advised:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C (Refrigerated) | Minimizes the rate of potential degradation pathways, including hydrolysis.[2] |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Protects against atmospheric moisture and oxygen, thereby minimizing hydrolysis and oxidation. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture and light. |

| Moisture | Store in a dry environment (desiccator recommended) | Hydrolysis is the primary degradation pathway. |

For long-term storage, it is highly recommended to store the compound under an inert atmosphere in a refrigerator.

Handling Procedures

-

Work under an inert atmosphere: Whenever possible, handle the compound in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Use of anhydrous solvents and reagents: When preparing solutions, always use anhydrous solvents to prevent hydrolysis.

-

Avoid acidic and basic conditions: Be mindful that both acidic and basic conditions can catalyze the hydrolysis of the ester.

-

Minimize exposure to ambient conditions: When not in a controlled atmosphere, handle the compound quickly and efficiently to reduce its exposure to the environment.

Experimental Protocols for Stability Assessment

To ensure the quality and establish a reliable shelf-life for this compound, a comprehensive stability testing program is essential. The following protocols are based on established guidelines and can be adapted for this specific compound.

Forced Degradation Study

A forced degradation study is designed to identify potential degradation products and pathways by subjecting the compound to stress conditions.

Methodology:

-

Sample Preparation: Prepare separate samples of this compound in a suitable anhydrous solvent (e.g., acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

-

Basic Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 24 hours.

-

Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

-

Thermal Degradation: Store the solid compound at 80°C for 48 hours.

-

Photostability: Expose the solid compound to light according to ICH Q1B guidelines.

-

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating analytical method, such as HPLC with UV and mass spectrometric detection. Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify degradation products.

Caption: Workflow for a forced degradation study.

Long-Term Stability Study (ICH Guideline Based)

This study is designed to evaluate the stability of the compound under recommended storage conditions over an extended period to establish a shelf-life.

Methodology:

-

Sample Preparation: Package multiple, independent samples of a single batch of this compound in the intended long-term storage container (e.g., amber glass vials with inert gas overlay).

-

Storage Conditions: Place the samples in a stability chamber maintained at the long-term storage condition (e.g., 5°C ± 3°C) and an accelerated condition (e.g., 25°C ± 2°C / 60% ± 5% RH).

-

Testing Frequency: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 3, and 6 months for accelerated).

-

Analysis: Analyze the samples for purity, appearance, and the presence of degradation products using a validated stability-indicating analytical method.

Analytical Considerations for Stability Monitoring

The analysis of boronic acid pinacol esters presents unique challenges, primarily due to their potential for on-column hydrolysis during reversed-phase HPLC analysis.[4][5]

-

Method Development: A stability-indicating analytical method must be developed and validated. This method should be capable of separating the intact ester from its potential degradation products, including the corresponding boronic acid and pinacol.

-

Minimizing On-Column Hydrolysis: To obtain accurate results, measures should be taken to minimize on-column hydrolysis. This can include:

-

Alternative Techniques: Hydrophilic Interaction Liquid Chromatography (HILIC) can be a suitable alternative to reversed-phase HPLC as it uses a high percentage of organic solvent in the mobile phase, which effectively prevents on-column hydrolysis.[5]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its stability is a critical factor that directly impacts the success and reproducibility of synthetic endeavors. The primary degradation pathway is hydrolysis, which can be effectively mitigated by strict adherence to proper storage and handling protocols. Storing the compound under refrigerated (2-8°C), dry, and inert conditions is paramount to preserving its integrity.

For critical applications in drug development and manufacturing, it is imperative to conduct thorough stability studies, including forced degradation and long-term testing, to establish a reliable shelf-life and to understand the full spectrum of potential degradation products. The analytical methods employed for stability monitoring must be carefully developed and validated to account for the compound's susceptibility to on-column hydrolysis. By implementing the recommendations and protocols outlined in this guide, researchers can ensure the quality and reliability of this compound in their synthetic workflows.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 4-Acetyl-2-methylphenylboronic acid pinacol ester, a versatile reagent in modern organic synthesis. Tailored for researchers, scientists, and drug development professionals, this document delves into its commercial availability, quality assessment, and practical application in the widely utilized Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Arylboronic Acid Pinacol Esters

Arylboronic acids and their derivatives, particularly pinacol esters, are foundational building blocks in contemporary organic chemistry. Their stability, functional group tolerance, and relatively low toxicity have established them as indispensable reagents.[1] The pinacol ester of 4-acetyl-2-methylphenylboronic acid is of particular interest due to its bifunctional nature, presenting both a reactive boronic ester for carbon-carbon bond formation and a ketone moiety that allows for further synthetic elaboration. This dual functionality makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Commercial Availability and Supplier Comparison

The accessibility of high-quality starting materials is paramount for reproducible and successful research. This compound (CAS No. 1321848-43-4) is available from several commercial suppliers. When selecting a supplier, researchers should consider not only the purity but also the available quantities and the comprehensiveness of the provided analytical data.

| Supplier | Purity | Available Quantities | Additional Information |

| Boroncore | Not specified | Inquire for details | Lists the product under CAS 1321848-43-4.[2][3] |

| Suzhou Candor Chemical Technology Co., Ltd. | 99% | Inquire for details | Provides the product as a white to off-white solid.[4] |

| Suzhou Chenke Biotech Co., Ltd. | 98% | Inquire for details | Lists the product with its chemical name and CAS number.[4] |

| ChemicalBook | Varies by supplier | Varies by supplier | A platform that lists multiple potential suppliers.[5] |

| Guidechem | Varies by supplier | Varies by supplier | Provides physical properties and a list of suppliers.[4] |

Note: This table is based on publicly available information and is not an exhaustive list. Researchers are advised to contact suppliers directly for the most current product specifications and availability.

Scientific Integrity & Logic: Ensuring Reagent Quality

The success of any synthetic endeavor begins with the quality of the starting materials. For this compound, a multi-faceted approach to quality verification is essential.

Visual Inspection and Physical Properties

The compound is typically a white to off-white solid.[4] Significant deviation from this appearance could indicate impurities. Basic physical properties such as melting point can also serve as an initial quality check.

Spectroscopic Characterization

While a Certificate of Analysis (CoA) from the supplier is a good starting point, independent verification is often necessary. The primary method for structural confirmation and purity assessment is Nuclear Magnetic Resonance (NMR) spectroscopy.

¹H NMR Spectroscopy: The proton NMR spectrum provides a detailed fingerprint of the molecule. For this compound, one would expect to see characteristic signals for the aromatic protons, the acetyl methyl protons, the aromatic methyl protons, and the pinacol methyl protons. The integration of these signals should correspond to the number of protons in each environment.

Representative ¹H NMR Data for a Structurally Similar Compound (1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone): While specific data for the title compound is not readily available in the public domain, the spectrum of the closely related 1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone (CAS 171364-81-1) provides a useful reference. One would expect to observe:

-

Aromatic protons in the range of 7.0-8.0 ppm.

-

A sharp singlet for the acetyl methyl protons around 2.6 ppm.

-

A singlet for the twelve equivalent pinacol protons around 1.3 ppm.[6][7]

¹³C NMR Spectroscopy: Carbon NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Other Analytical Techniques: Techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can provide further information on purity and confirm the molecular weight of the compound.

Application in Suzuki-Miyaura Cross-Coupling: A Field-Proven Protocol

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex.[1][8]

The Causality Behind Experimental Choices

The choice of catalyst, ligand, base, and solvent are critical for a successful Suzuki-Miyaura coupling.

-

Palladium Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a palladium(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf).[9]

-

Ligand: Phosphine ligands are commonly used to stabilize the palladium catalyst and modulate its reactivity. The choice of ligand can significantly impact the reaction efficiency.

-

Base: A base is required to activate the boronic ester for transmetalation to the palladium center. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄).[10]

-

Solvent: The solvent system must be capable of dissolving the reactants and be compatible with the reaction conditions. A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is often employed.

Detailed Step-by-Step Methodology

The following is a representative, field-proven protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Reaction: Coupling of this compound with a generic Aryl Bromide.

Materials:

-

This compound (1.2 equivalents)

-

Aryl bromide (1.0 equivalent)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents)

-

Triphenylphosphine (PPh₃, 0.08 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl bromide (1.0 mmol), this compound (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).

-

Evacuate and backfill the flask with the inert gas three times.

-

Add 1,4-dioxane (5 mL) and water (1 mL) via syringe.

-

Stir the reaction mixture at 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Visualizing the Workflow and Mechanism

To better understand the experimental workflow and the underlying reaction mechanism, the following diagrams are provided.

Caption: A flowchart illustrating the key steps in a typical Suzuki-Miyaura coupling experiment.

Caption: A simplified representation of the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Jana, S., & Sengupta, S. (2025, August 10). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Royal Society of Chemistry. (2025, May 20). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

-

Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules, 20(9), 16496-16551. Retrieved from [Link]

-

Boroncore. (n.d.). 1321848-43-4 | this compound. Retrieved from [Link]

-

Boroncore. (n.d.). 1321848-43-4 | this compound. Retrieved from [Link]

-

Molbase. (n.d.). This compound. Retrieved from [Link]

-

Thomas, A. A., et al. (2012). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis, 2(11), 2365-2369. Retrieved from [Link]

-

Ohno, H., et al. (2025). Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical & Pharmaceutical Bulletin, 73(4), 327-335. Retrieved from [Link]

-

Organic Chemistry with Lluís Llorens Palomo. (2020, July 11). Suzuki Coupling [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanone. Retrieved from [Link]

-

Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5551-5554. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]

-

Boron Molecular. (n.d.). Buy 4-Methylphenylboronic acid, pinacol ester. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 1321848-43-4 | this compound | Boroncore [boroncore.com]

- 3. 1321848-43-4 | this compound | Boroncore [boroncore.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 1321848-43-4 CAS Manufactory [m.chemicalbook.com]

- 6. 4-Acetylphenylboronic acid pinacol ester, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. 1-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethan-1-one | C14H19BO3 | CID 2760596 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]

Molecular structure of 4-Acetyl-2-methylphenylboronic acid pinacol ester

An In-Depth Technical Guide to 4-Acetyl-2-methylphenylboronic Acid Pinacol Ester

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals working with this compound. We will move beyond a simple recitation of facts to provide a deeper understanding of its molecular structure, synthesis, and application, grounded in the principles of modern organic chemistry. The protocols and insights herein are designed to be immediately applicable in a laboratory setting.

Molecular Architecture and Physicochemical Profile

This compound is an organoboron compound that has gained significant traction as a versatile building block. Its structure features a benzene ring substituted with three key functional groups: a boronic acid pinacol ester, an acetyl group, and a methyl group. The pinacol ester moiety provides enhanced stability compared to the free boronic acid, making it less prone to dehydration and protodeboronation, which simplifies handling, storage, and purification.[1]

The strategic placement of the methyl group ortho to the boronic ester and the acetyl group para to it creates a unique electronic and steric environment, influencing its reactivity in cross-coupling reactions.

Table 1: Core Physicochemical Properties

| Property | Value | Data Source |

| IUPAC Name | 1-(3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanone | |

| CAS Number | 1321848-43-4 | |

| Molecular Formula | C₁₅H₂₁BO₃ | |

| Molecular Weight | 260.14 g/mol | |

| Appearance | White solid | |

| Boiling Point | 377.8 ± 35.0 °C at 760 mmHg | |

| Density | 1.0 ± 0.1 g/cm³ |

Spectroscopic Signature: A Guide to Characterization

Structural verification is paramount. The following are the expected spectroscopic characteristics for this compound.

-

¹H NMR (Proton NMR): The proton NMR spectrum is the most direct method for structural confirmation. Key diagnostic signals in CDCl₃ would include:

-

A singlet around δ 2.5-2.6 ppm corresponding to the three protons of the ring-bound methyl group.

-

A singlet around δ 2.6 ppm for the three protons of the acetyl methyl group.

-

A characteristic sharp singlet at approximately δ 1.35 ppm , integrating to twelve protons, representing the four equivalent methyl groups of the pinacol ester.

-

A series of multiplets or distinct doublets/doublets of doublets in the aromatic region (δ 7.2-7.8 ppm ) for the three protons on the phenyl ring.

-

-

¹³C NMR (Carbon NMR): The carbon spectrum will corroborate the structure with key signals for the carbonyl carbon of the acetyl group (typically > δ 190 ppm), aromatic carbons, and the characteristic carbons of the pinacol ester group (around δ 84 ppm for the quaternary carbons and δ 25 ppm for the methyl carbons).[2]

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band is expected around 1680-1690 cm⁻¹ , indicative of the C=O stretch of the aryl ketone. Additionally, characteristic bands for the B-O bond of the boronate ester will be present, typically in the 1300-1400 cm⁻¹ region.[3]

Synthesis: The Miyaura Borylation Approach

The most reliable and scalable synthesis of this compound is achieved via the palladium-catalyzed Miyaura borylation reaction. This method involves the cross-coupling of an aryl halide with a diboron reagent.

Experimental Workflow: Miyaura Borylation

Caption: Workflow for the Palladium-Catalyzed Miyaura Borylation Synthesis.

Detailed Laboratory Protocol

This self-validating protocol includes checkpoints to ensure reaction success.

-

Inert Atmosphere Preparation (Causality: Catalyst Protection): Equip a Schlenk flask with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with dry nitrogen or argon for 10-15 minutes. The palladium catalyst is air-sensitive, and failure to exclude oxygen will result in catalyst decomposition and reaction failure.

-

Reagent Addition: To the flask, add 4-Bromo-2-methylacetophenone (1.0 eq), Bis(pinacolato)diboron (1.1-1.2 eq), Potassium Acetate (KOAc, 3.0 eq), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf), 0.02-0.03 eq). The excess diboron reagent ensures complete consumption of the starting halide, while the base is crucial for the transmetalation step of the catalytic cycle.

-

Solvent Addition: Add anhydrous 1,4-dioxane via syringe to achieve a concentration of approximately 0.2 M. The solvent must be anhydrous as water can hydrolyze the boronic ester product and interfere with the catalyst.

-

Reaction and Monitoring: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction's progress by periodically taking aliquots for Thin Layer Chromatography (TLC) or GC-MS analysis. The disappearance of the starting aryl bromide spot is the primary indicator of completion, which typically occurs within 8-16 hours.

-

Work-up and Extraction: Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues and salts. Transfer the filtrate to a separatory funnel and wash sequentially with water (2x) and brine (1x). Dry the organic layer over anhydrous magnesium sulfate.

-

Purification and Verification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude solid or oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient. Combine the pure fractions and concentrate to yield the final product as a white solid. Confirm purity and identity using ¹H NMR.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this reagent is its role as a coupling partner in Suzuki-Miyaura reactions.[1][4] This powerful C-C bond-forming reaction is a cornerstone of modern pharmaceutical and materials science synthesis.[5] The boronic ester smoothly couples with a wide variety of aryl, heteroaryl, or vinyl halides and triflates.

Logical Relationship: Suzuki-Miyaura Coupling

Caption: The key components of a Suzuki-Miyaura cross-coupling reaction.

The acetyl group on the molecule provides a valuable synthetic handle for post-coupling transformations. It can be reduced to an alcohol, converted to an amine via reductive amination, or used in aldol condensations, greatly expanding the molecular diversity accessible from a single cross-coupling step.

References

-

Supporting Information for a scientific publication. The Royal Society of Chemistry. [Link]

-

General Procedure for Boronic Esters. Organic Syntheses. [Link]

-

Synthesis and Application of Boronic Acid Derivatives. VTechWorks, Virginia Tech. [Link]

-

Synthesis of Boronic Acids and Esters from Pinacolborane. eScholarship, University of California. [Link]

-

4-Acetylphenylboronic acid | C8H9BO3. PubChem, National Center for Biotechnology Information. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central, National Institutes of Health. [Link]

-

The Chemical Backbone: Understanding the Synthesis Applications of 4-Aminophenylboronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

FT-IR spectrum of 4-vinylphenyl boronic acid. ResearchGate. [Link]

Sources

- 1. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 2. rsc.org [rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 4-Acetyl-2-methylphenylboronic acid pinacol ester

Executive Summary

4-Acetyl-2-methylphenylboronic acid pinacol ester (CAS No. 1321848-43-4) is a valuable arylboronic acid derivative widely utilized as a building block in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2][3] Its structural features allow for the introduction of an acetyl-methyl-phenyl moiety, making it a key intermediate in the development of complex molecules for pharmaceutical and materials science research.

This guide provides a comprehensive overview of the potential hazards, requisite safety precautions, and emergency procedures associated with this compound. The recommendations herein are synthesized from safety data for structurally related arylboronic acid pinacol esters and established best practices for laboratory chemical safety. This document is intended for researchers, chemists, and drug development professionals who handle this or similar reagents.

Hazard Identification and Risk Analysis

While a specific, comprehensive toxicological profile for this compound is not extensively documented, a robust hazard assessment can be constructed based on the known reactivity and toxicology of the boronic acid pinacol ester chemical class.

Primary Hazard Classifications: Based on data from analogous compounds, this reagent should be handled as a substance with the following potential hazards:

-

Skin Irritation (Category 2) : May cause redness and irritation upon contact.[4][5][6][7][8]

-

Serious Eye Irritation (Category 2) : Contact with eyes can cause significant irritation and potential damage.[4][5][6][7][8]

-

Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory tract irritation upon inhalation of dust.[4][5][6][7][8][9]

-

Acute Toxicity (Potential) : Some related boronic esters are classified as harmful if swallowed, in contact with skin, or if inhaled.[6][9][10][11][12] Therefore, it is prudent to handle this compound with a high degree of caution to avoid all routes of exposure.

Secondary Hazard Considerations: A critical, yet often overlooked, risk associated with boronic esters is their susceptibility to hydrolysis, which yields the corresponding boronic acid.[2][13] Arylboronic acids are considered potential genotoxic impurities (PGIs) in active pharmaceutical ingredients (APIs), as some have demonstrated weak mutagenicity in microbial assays.[14] Therefore, minimizing exposure and preventing hydrolysis is of paramount importance.

Chemical and Physical Properties

A summary of the known physical and chemical properties is provided for quick reference.

| Property | Value | Reference |

| CAS Number | 1321848-43-4 | [1] |

| Molecular Formula | C₁₅H₂₁BO₃ | [1] |

| Molecular Weight | 260.14 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point | 377.8 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 182.3 ± 25.9 °C | [1] |

| Density | 1.0 ± 0.1 g/cm³ | [1] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is mandatory for handling this compound.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to minimize exposure at the source.

-

Chemical Fume Hood: All manipulations of solid this compound, including weighing and transferring, must be performed within a certified chemical fume hood to control airborne dust and vapors.[10][15][16]

-

Ventilation: The laboratory must be well-ventilated to ensure any fugitive emissions are diluted and removed.[5][9][17]

-

Emergency Equipment: A safety shower and eyewash station must be readily accessible and located in close proximity to the workstation.[9][10][15][17]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is required to protect personnel from chemical exposure during routine handling and in case of an emergency.[18]

| Protection Type | Specific Recommendations | Rationale |

| Eye and Face | Chemical safety goggles are mandatory. A full-face shield should be worn over goggles when there is a risk of splashing.[9][10][15] | Protects eyes from contact with dust or splashes, which can cause serious irritation.[5][19] |

| Hand | Chemically resistant nitrile or neoprene gloves must be worn. Inspect gloves for integrity before each use and replace them immediately if contaminated.[9][10][15][20][21] | Prevents skin contact and potential irritation.[19] |

| Body | A flame-resistant laboratory coat, fully fastened, is required. Long pants and closed-toe, chemical-resistant footwear must be worn.[15][18][22] | Protects skin from accidental spills and contamination. |

| Respiratory | For handling small quantities in a fume hood, respiratory protection is typically not necessary. If dust or aerosols are generated, a NIOSH-approved respirator (e.g., N95 or higher) must be used.[10][15][23] | Prevents inhalation of dust, which can cause respiratory tract irritation.[5] |

Standard Operating Protocol for Safe Handling

Adherence to a standardized protocol is crucial for ensuring safety and experimental reproducibility.

-

Pre-Operation Assessment: Conduct a thorough risk assessment for the planned experiment (See Figure 1). Ensure all necessary engineering controls are functional and required PPE is available.

-

Area Preparation: Confirm the chemical fume hood is operational and the work area is clean and uncluttered. Ensure spill containment materials are readily available.[22]

-

Donning PPE: Put on all required PPE as outlined in Section 4.2 before handling the chemical.

-

Chemical Handling:

-

Perform all transfers of the solid compound within the fume hood to minimize dust generation. Use a spatula for transfers.[22]

-

Keep the container tightly closed when not in use to prevent hydrolysis from atmospheric moisture.[10][17][21]

-

If making a solution, add the solid to the solvent slowly to avoid splashing.

-

-

Post-Handling Procedures:

-

Decontaminate the work surface and any equipment used.

-

Properly seal and store the reagent container under an inert atmosphere.[10][21]

-

Remove PPE carefully, avoiding skin contamination, and dispose of single-use items (e.g., gloves) in the designated hazardous waste container.

-

Wash hands thoroughly with soap and water after handling is complete.[9][15][17][21]

-

Storage, Stability, and Incompatibilities

Proper storage is critical to maintaining the integrity of the reagent and ensuring laboratory safety.

-

Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[10][17][20][21] To prevent degradation via hydrolysis, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[10][17][21] Some suppliers also recommend refrigeration to prolong shelf life.[4][24][25]

-

Chemical Stability: The compound is sensitive to moisture and may hydrolyze over time.[2][17] It is also sensitive to strong light.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote decomposition.[11][17][21][25]

-

Hazardous Decomposition Products: Thermal decomposition can lead to the release of toxic and irritating gases, including carbon monoxide, carbon dioxide, and boron oxides.[5][10][17][21]

Emergency Procedures

Immediate and appropriate action is required in the event of an emergency.

First-Aid Measures

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[10][16][20][21]

-

In Case of Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. If irritation persists, seek medical attention.[5][10][20][21]

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5][7][10][16][21]

-

If Swallowed: Do NOT induce vomiting. Wash out mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][10][20]

Spill Response

For small laboratory spills:

-

Evacuate: Alert others in the area and restrict access.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Protect: Wear the full suite of PPE described in Section 4.2, including respiratory protection.

-

Contain: Cover the spill with an inert, non-combustible absorbent material such as sand, vermiculite, or dry earth.[4][15][24]

-

Clean-Up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal. Avoid generating dust.[5][15][20][21][23]

-

Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water.

Firefighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical powder, or carbon dioxide.[5][6][10][21][23]

-

Specific Hazards: In a fire, thermal decomposition may produce toxic fumes of carbon oxides and boron oxides.[5][10][17][21] Containers may explode if heated.

-

Protective Equipment: Firefighters must wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode.[10][20][21][23]

Risk Assessment and Mitigation Workflow

The following diagram outlines the logical workflow for assessing and mitigating risks before working with this compound.

Sources

- 1. Page loading... [guidechem.com]

- 2. 5-Formyl-2-methylphenylboronic acid pinacol ester | Boronic Esters [frontierspecialtychemicals.com]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. combi-blocks.com [combi-blocks.com]

- 5. aksci.com [aksci.com]

- 6. aaronchem.com [aaronchem.com]

- 7. fishersci.fr [fishersci.fr]

- 8. afgsci.com [afgsci.com]

- 9. synquestlabs.com [synquestlabs.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. keyorganics.net [keyorganics.net]

- 12. aksci.com [aksci.com]

- 13. researchgate.net [researchgate.net]

- 14. andersonsprocesssolutions.com [andersonsprocesssolutions.com]

- 15. benchchem.com [benchchem.com]

- 16. aksci.com [aksci.com]

- 17. fishersci.ie [fishersci.ie]

- 18. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 19. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]

- 20. chemicalbook.com [chemicalbook.com]

- 21. fishersci.ca [fishersci.ca]

- 22. benchchem.com [benchchem.com]

- 23. jwpharmlab.com [jwpharmlab.com]

- 24. combi-blocks.com [combi-blocks.com]

- 25. fishersci.com [fishersci.com]

The Indispensable Role of Arylboronic Acid Pinacol Esters in Modern Organic Synthesis

A Senior Application Scientist's Guide to Synthesis, Stability, and Strategic Application

In the landscape of modern organic chemistry, particularly within pharmaceutical and materials science research, the ability to efficiently construct complex molecular architectures is paramount. Among the vast toolkit available to synthetic chemists, arylboronic acid pinacol esters have emerged as exceptionally versatile and reliable building blocks. Their prominence is intrinsically linked to their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[1] This guide provides an in-depth technical overview of arylboronic acid pinacol esters, from their synthesis and purification to their strategic application, offering field-proven insights for researchers, scientists, and drug development professionals.

The Ascendancy of Pinacol Esters: A Leap in Stability and Practicality

While arylboronic acids are the traditional nucleophilic partners in Suzuki-Miyaura couplings, their practical application can be hampered by inherent instability. They are prone to dehydration, leading to the formation of cyclic trimers known as boroxines, and can undergo protodeboronation, particularly under aqueous basic conditions.[2] These degradation pathways can result in diminished reactivity and inconsistent yields.